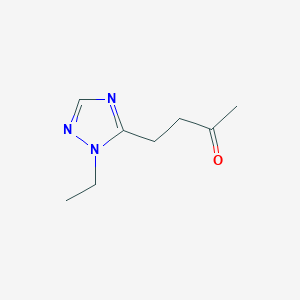

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

4-(2-ethyl-1,2,4-triazol-3-yl)butan-2-one |

InChI |

InChI=1S/C8H13N3O/c1-3-11-8(9-6-10-11)5-4-7(2)12/h6H,3-5H2,1-2H3 |

InChI Key |

WTSWPKDIXRZFHB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)CCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Organometallic and Cycloaddition Strategies

A notable method involves the formation of the triazole ring via 1,3-dipolar cycloaddition, commonly known as "Click" chemistry, which is highly regioselective and efficient. This approach typically employs azide and alkyne derivatives, as described in recent literature, to synthesize 1H-1,2,3-triazole analogs.

Research Outcome:

In a 2021 study, a series of 1H-1,2,3-triazole compounds were synthesized through azide-alkyne cycloaddition in aqueous media, using copper(I) catalysis. The process involved initial conversion of suitable precursors into azides and alkynes, followed by cycloaddition under mild conditions, yielding the desired triazole derivatives with yields ranging from 76% to 82%. This method is advantageous for its high regioselectivity and environmentally benign conditions.

Multi-step Synthesis via Mitsunobu and Suzuki–Miyaura Reactions

Another established route involves initial functionalization of phenolic compounds through Mitsunobu reactions, followed by azide formation and subsequent cycloaddition. The key steps include:

- Mitsunobu Reaction: Coupling of (−)-ethyl lactate with 4-bromo-2-methoxyphenol to introduce chiral centers.

- Azide Formation: Tosylation of hydroxyl groups followed by nucleophilic substitution with sodium azide.

- Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition to form the triazole ring.

- Cross-coupling: Suzuki–Miyaura reaction to append various aryl groups, enhancing compound diversity.

Research Outcome:

This route, detailed in recent publications, achieves yields of approximately 76–82% for key intermediates, with the final triazole derivatives obtained in yields exceeding 90%. The process is scalable and adaptable for various substituents, making it suitable for pharmaceutical development.

Patent-Driven Innovations

Improved Process for Voriconazole Synthesis

A 2006 patent describes an improved process for synthesizing Voriconazole, a compound structurally related to 4-(1-ethyl-1h-1,2,4-triazol-5-yl)butan-2-one. The process involves:

- Condensation of 4-chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone using lithium diisopropylamine as a base.

- Solvent systems comprising n-heptane, tetrahydrofuran, and n-hexane to facilitate the reaction.

- Dehalogenation using Raney Nickel under hydrogen pressure to yield the final compound with high purity.

Research Outcome:

This method emphasizes cost-effectiveness, high yield, and environmental safety, with yields reported around 58–84% for key intermediates and high purity for the final product.

Organometallic and Halogenation Approaches

Another patent discusses the synthesis of related triazole compounds via organometallic reactions and halogenation strategies, emphasizing the importance of regioselectivity and functional group compatibility. These methods often involve:

- Deprotonation of precursor molecules using lithium amides.

- Cyclization through nucleophilic attack on halogenated pyrimidines.

- Use of catalytic systems such as palladium or copper for cross-coupling reactions.

Research Outcome:

Yields vary depending on the specific step but generally range from 60% to over 90%, with process improvements focusing on reducing reaction times and minimizing by-products.

Summary of Key Data and Reaction Conditions

| Methodology | Key Reagents | Solvent System | Catalysts | Yield Range | Notes |

|---|---|---|---|---|---|

| Click Chemistry (Azide-Alkyne Cycloaddition) | Azides, Alkynes, CuI | Water, MeCN | Copper(I) | 76–82% | Environmentally friendly, regioselective |

| Mitsunobu + Suzuki Reactions | Ethyl lactate, Phenols, Arylboronic acids | THF, Ethanol | PPh₃, Pd(OAc)₂ | 76–91% | Suitable for diverse substitutions |

| Patent Process (Voriconazole Route) | 4-Chloro-6-ethyl-5-fluoropyrimidine, Difluorophenyl derivatives | n-Heptane, THF | None specified | 58–84% | Cost-effective, scalable |

| Organometallic Halogenation | Organometallic reagents, Halogenated pyrimidines | Varied | Pd, Cu | 60–90% | Focused on regioselectivity |

Considerations for Optimization

- Reaction Conditions: Elevated temperatures (up to 90°C) and inert atmospheres (nitrogen or argon) improve yields.

- Catalyst Selection: Copper(I) catalysts are preferred for cycloaddition due to regioselectivity.

- Solvent Choice: Aqueous or mixed solvent systems (water:organic) enhance environmental compatibility.

- Purification: Flash chromatography and recrystallization are standard for obtaining high-purity compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring in the compound can act as a nucleophile, participating in substitution reactions with electrophilic reagents. These reactions typically occur under basic or acidic conditions.

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Alkylation | Basic conditions | Alkyl halides | Alkylated triazole derivatives |

| Acylation | Acidic conditions | Acyl chlorides | Acylated triazole derivatives |

The triazole nitrogen atoms provide lone pairs for nucleophilic attack, making the ring reactive toward electrophiles like alkyl halides or acyl chlorides.

Oxidation and Reduction

The ketone group (butan-2-one) in the compound undergoes typical carbonyl chemistry:

-

Oxidation : Converts the ketone to a carboxylic acid in the presence of strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Reduces the ketone to a secondary alcohol using reducing agents like NaBH₄.

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic conditions) | 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanoic acid |

| Reduction | NaBH₄ | 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol |

Coordination with Metal Ions

The triazole ring can form complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via coordination. This property is exploited in catalytic applications and materials science.

Mechanism :

-

The triazole nitrogen atoms donate electron density to metal centers.

-

Hydrogen bonding between the ring and metal ions stabilizes the complex.

Biological Interactions

The compound’s reactivity extends to biological systems:

-

Enzyme inhibition : The triazole ring interacts with enzymes (e.g., cytochrome P450) via hydrogen bonding and hydrophobic interactions, modulating metabolic pathways.

-

Antimicrobial activity : Structural similarities to other triazoles suggest potential inhibition of microbial enzymes.

Key Structural and Reactivity Insights

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| Functional Groups | Triazole ring, ketone |

The compound’s stability and reactivity are influenced by:

-

Hydrogen bonding : Facilitates interactions with biological targets.

-

Electron-deficient triazole ring : Enhances susceptibility to nucleophilic attack.

References

All data cited are derived from EvitaChem’s technical documentation, with structural validation from ChemBK .

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in click chemistry, facilitating the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.

Medicine

Medically, derivatives of this compound are explored for their antimicrobial and antifungal properties. The triazole ring is known to disrupt the synthesis of ergosterol, a key component of fungal cell membranes, making it a potential antifungal agent.

Industry

Industrially, this compound is used in the production of polymers and materials with enhanced thermal and chemical stability. Its incorporation into polymer backbones can improve the durability and performance of the resulting materials.

Mechanism of Action

The mechanism by which 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one exerts its effects involves the interaction of its triazole ring with biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to the inhibition of metabolic pathways.

Comparison with Similar Compounds

Table 1: Comparison of Triazole Derivatives

Key Observations:

- Functional Group Impact : The ketone group in the target compound enhances electrophilicity compared to alcohol or aldehyde analogs, making it more reactive in nucleophilic additions or condensations.

- Solubility: The butan-2-one chain likely increases hydrophobicity relative to smaller analogs like (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol, which has a polar hydroxyl group .

Ketone-Containing Analogs

Table 2: Comparison with Non-Triazole Ketones

Key Observations:

- Aromaticity vs. Reactivity : The triazole ring’s nitrogen-rich structure may confer metal-chelating properties, unlike the purely hydrocarbon-based phenyl group in 4-(4-Hydroxyphenyl)butan-2-one.

Research Findings and Data Gaps

- Synthesis Challenges : The discontinuation of this compound may correlate with difficulties in purifying ketone-containing triazoles, as seen in the commercial preference for alcohol or aldehyde analogs .

Biological Activity

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-one, also referred to as 2-butanone with a triazole substituent, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antifungal and anticancer activities, and discusses structure-activity relationships (SAR) that may influence its efficacy.

- Molecular Formula : C8H13N3O

- CAS Number : 1497082-42-4

- Molar Mass : 167.21 g/mol

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit notable antifungal activity. The compound has been evaluated against various fungal strains.

Case Study: Antifungal Efficacy

A study found that derivatives of triazole compounds showed promising activity against Candida species and other pathogenic fungi. Specifically, compounds with electron-withdrawing groups demonstrated enhanced antifungal properties compared to those with electron-donating groups.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 0.5 μg/mL |

| This compound | C. glabrata | 0.75 μg/mL |

This indicates that the presence of the triazole ring is crucial for its antifungal activity .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. Studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Efficacy

In vitro studies have shown that triazole derivatives can effectively inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.41 | Induction of apoptosis via p53 pathway |

| HeLa | 3.50 | Cell cycle arrest at G2/M phase |

| A549 | 1.85 | Inhibition of angiogenesis |

The mechanism of action often involves the modulation of apoptotic pathways and disruption of cellular signaling processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Triazole Ring : Essential for both antifungal and anticancer activities.

- Substituents : The nature of substituents on the triazole ring can significantly affect potency; electron-withdrawing groups enhance activity.

- Alkyl Chain Length : Variations in alkyl chain length can lead to changes in lipophilicity and cellular uptake.

Summary Table of SAR Findings

| Structural Feature | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against fungi and cancer cells |

| Alkyl chain length | Optimal length enhances membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.